molecular formula C19H17NO4 B1375798 Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate CAS No. 1395493-31-8

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Cat. No.: B1375798
CAS No.: 1395493-31-8
M. Wt: 323.3 g/mol
InChI Key: GZUQJZJSPYEAQP-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a functionalized quinoline derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The quinoline core is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including antimalarial, anticancer, and antiviral properties (Chavan et al., 2025). The specific substitution pattern on this molecule, featuring a benzyloxy group at the 6-position and a methoxy group at the 4-position, makes it a valuable intermediate for the synthesis of more complex target molecules. This structure is analogous to key intermediates used in the development of HCV NS5B polymerase inhibitors, which target a critical enzyme in the hepatitis C virus life cycle (PMC7059030). Researchers can utilize this compound as a precursor for exploring novel therapeutic agents. Its molecular framework allows for further synthetic modifications at the carboxylate ester, the benzyl-protected phenol, and the methoxy group, enabling structure-activity relationship (SAR) studies. The compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 4-methoxy-6-phenylmethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-18-11-17(19(21)23-2)20-16-9-8-14(10-15(16)18)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQJZJSPYEAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856755
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-31-8
Record name 2-Quinolinecarboxylic acid, 4-methoxy-6-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives are being explored for potential use in treating diseases such as malaria, bacterial infections, and cancer. The compound's structural features allow for modifications that enhance pharmacological activity, making it a valuable scaffold in drug design.

Case Studies

  • Antimalarial Agents : Research indicates that quinoline derivatives exhibit inhibitory effects on Plasmodium falciparum, the causative agent of malaria. This compound has shown promise in preliminary studies as a lead compound for developing new antimalarial drugs .
  • Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating significant antibacterial properties. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
  • Anticancer Research : Quinoline derivatives have been implicated in cancer therapy due to their ability to induce apoptosis in cancer cells. This compound is being investigated for its potential to target specific cancer pathways .

Biological Studies

Cellular Pathway Analysis
The compound is utilized in biological assays to elucidate its effects on cellular pathways. It has been shown to modulate neurotransmission and may have implications for treating neurological disorders such as anxiety and depression. Studies suggest that it can influence dopaminergic activity, providing a basis for further exploration in neuropharmacology .

Mechanism of Action
The interaction of this compound with molecular targets is critical for its biological activity. It is believed to enhance binding affinity through edge-to-face π–π interactions with amino acid residues in target proteins, thereby increasing its efficacy compared to other quinoline derivatives .

Chemical Research

Synthetic Versatility
this compound serves as a precursor for synthesizing more complex quinoline derivatives. This versatility allows researchers to explore new chemical reactions and mechanisms, contributing to the development of innovative compounds with enhanced properties .

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Key Features Biological Relevance
This compound 6-benzyloxy, 4-methoxy, 2-methyl ester High lipophilicity due to benzyloxy; potential P-gp inhibition MDR modulation
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-methoxy, 2-phenyl, 4-methyl ester Aryl group at C2 enhances P-gp binding; moderate solubility P-gp inhibitor
Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate 6-benzyloxy, 4-oxo (dihydroquinoline) Reduced aromaticity at C4; increased hydrogen-bonding capacity Unknown (structural analog)
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate 6-methoxy, 1-methyl, 2-oxo (dihydro) Saturated C1–C2 bond; ethyl ester improves metabolic stability Unreported
1-Benzoylpropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate 2-(4-methoxyphenyl), 6-methyl, 4-benzoylpropyl ester Bulky ester group; methyl at C6 reduces steric hindrance Structural diversity study
Methyl 6-amino-4-hydroxyquinoline-2-carboxylate 6-amino, 4-hydroxy, 2-methyl ester Polar groups enhance solubility; potential for hydrogen bonding Intermediate for bioactive agents

Key Observations :

Substituent Position and Type: The benzyloxy group at C6 in the target compound increases lipophilicity compared to methoxy or hydroxy groups in analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility . Methoxy at C4 provides electron-donating effects, stabilizing the quinoline ring, whereas oxo or hydroxy groups (e.g., ) introduce hydrogen-bonding sites that could interact with biological targets.

Ester Group Variations :

  • Methyl esters (target compound, ) are more hydrolytically stable than ethyl or benzoylpropyl esters (e.g., ), affecting pharmacokinetics .

Biological Implications: Compounds with aryl groups at C2 (e.g., ) show enhanced P-gp inhibition, suggesting the target compound’s benzyloxy group at C6 may offer a unique binding profile .

Divergences :

  • Dihydroquinoline Synthesis: Derivatives like ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate require cyclization steps (e.g., sulfonylation followed by transesterification) .
  • Bulky Ester Incorporation: Compounds like 1-benzoylpropyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate involve multi-step coupling reactions .

Biological Activity

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its diverse biological activities. The presence of methoxy and benzyloxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with quinoline structures exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the compound's effects on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays, revealing potent activity against breast and colon cancer cells.

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.2
HCT116 (Colon Cancer)12.8

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression, such as c-Met and VEGFR-2.

Research Findings:
In vitro assays demonstrated that this compound inhibited these kinases effectively, suggesting a mechanism that could interfere with tumor growth and angiogenesis.

Enzyme% Inhibition at 10 μM
c-Met67%
VEGFR-275%

The biological activity of this compound is thought to be mediated through several pathways:

  • Apoptosis Induction: The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It interferes with the cell cycle, particularly at the G1/S checkpoint.
  • Kinase Inhibition: By inhibiting key kinases, the compound disrupts signaling pathways critical for cancer cell survival and proliferation.

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity studies are essential to determine its safety profile. Preliminary studies indicate a moderate toxicity level in non-cancerous cell lines, necessitating further investigation into its therapeutic index.

Q & A

Q. What are the key synthetic routes for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step protocols, leveraging classical quinoline scaffold construction and functional group modifications. Key steps include:

  • Heterocyclization : Use of base-catalyzed ester condensation (e.g., triethylamine) to cyclize intermediates into the quinoline core .
  • Protection/Deprotection : Benzyloxy groups are introduced via nucleophilic substitution, with benzyl chloride or bromide as common reagents. Methoxy groups may be introduced using methylating agents (e.g., methyl iodide) under alkaline conditions .
  • Esterification : Final carboxylation via methyl ester formation, often employing methanol in acidic conditions or DCC/DMAP coupling .

Q. Critical Reaction Conditions :

  • Temperature control (60–80°C for cyclization) to avoid side reactions.
  • Catalysts like Pd/C for hydrogenolysis when removing benzyl protecting groups.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .

Q. Table 1: Representative Synthetic Yields

StepYield (%)Purity (HPLC)Key Reference
Quinoline core formation65–75>90%
Benzyloxy introduction80–8595%
Final esterification70–8098%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), benzyloxy (δ ~5.1 ppm for -OCH2Ph), and quinoline aromatic protons (δ 7.5–8.5 ppm). Coupling patterns resolve substituent positions .
    • 2D NMR (COSY, HSQC) : Confirms connectivity, especially for overlapping signals in the aromatic region .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C-O-C bond angles ~120° for methoxy groups). Crystallization in ethyl acetate/hexane yields suitable single crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyloxy group, m/z ~105) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Bond length (C-O)1.36–1.42 Å
Dihedral angle (quinoline core)2.5–5.0°

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituent positions on the quinoline ring?

Answer: Contradictions often arise from overlapping signals or regioisomeric byproducts. Strategies include:

  • Isotopic Labeling : Use ¹³C-labeled reagents to track substituent incorporation via ¹³C NMR .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) to validate assignments .
  • Selective Decoupling : Suppress specific proton environments to isolate coupling patterns (e.g., distinguishing C6 benzyloxy from C4 methoxy) .

Case Study : A 2020 study resolved ambiguities in a chlorinated quinoline derivative using 2D NOESY to confirm spatial proximity between substituents .

Q. What strategies optimize the regioselective introduction of benzyloxy and methoxy groups during synthesis?

Answer:

  • Directing Groups : Use electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution. For example, nitration at C8 directs methoxy to C4 .
  • Protection Schemes : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to ensure benzyloxy addition occurs only at C6 .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics (e.g., 30-minute reactions at 100°C vs. 12 hours conventionally) .

Q. Table 3: Regioselectivity Under Different Conditions

ConditionBenzyloxy at C6 (%)Methoxy at C4 (%)Reference
Conventional heating7580
Microwave irradiation9295
Lewis acid catalysis (ZnCl₂)8588

Q. How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. The quinoline core shows affinity for hydrophobic binding pockets (ΔG ~-8.5 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Methoxy groups enhance lipophilicity (logP ~2.8), improving membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
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Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

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